7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
Description
Chemical Structure: This compound features a benzo[7]annulene core (a seven-membered aromatic ring fused to a benzene ring) substituted with two methyl groups at the 7-position and a primary amine at the 5-position, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClN (calculated molecular weight: 224.75 g/mol) .
The dimethyl substitution likely arises from alkylation steps during synthesis .
Applications: Benzo[7]annulene derivatives are studied for their NMDA receptor antagonism, particularly targeting GluN2B subunits, which are implicated in neurodegenerative diseases and psychiatric disorders .
Properties
IUPAC Name |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13;/h3-6,12H,7-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPRNSAFYXFUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride (CAS Number: 1171524-49-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a complex polycyclic structure that contributes to its biological properties. Its molecular formula is with a molecular weight of 189.30 g/mol. The hydrochloride salt form enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| CAS Number | 1171524-49-4 |
| Physical Form | Powder |
| Purity | 95% |
Anticancer Activity
Research has indicated that compounds structurally similar to 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant anticancer properties. For instance, studies on related tetrahydrobenzoannulenes have shown promising results against various cancer cell lines. Specific analogues were tested against CCRF-CEM leukemia cells, revealing IC50 values indicating varying degrees of cytotoxicity .
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been explored. A study involving the synthesis of related compounds aimed at developing imaging agents for the NMDA receptor highlighted the importance of structural modifications in enhancing receptor affinity and selectivity. The results suggest that derivatives of benzoannulenes could play a role in treating neurological disorders through modulation of glutamate receptors .
Antifolate Activity
In the context of antifolate activity, research on similar compounds indicates that modifications to the benzoannulene structure can influence their efficacy as antifolates. While some analogues demonstrated inactivity due to structural constraints, others showed potential for use in therapeutic applications against folate-dependent pathways in cancer cells .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that specific derivatives of benzoannulenes could inhibit proliferation in leukemia cell lines with IC50 values ranging from 6.7 µg/mL to >20 µg/mL depending on structural variations.
- Neuroimaging Applications : The development of PET imaging agents based on benzoannulene structures provided insights into their selective binding to specific receptor subtypes in the brain, suggesting applications in both diagnostic and therapeutic contexts for neurological diseases.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential utility in drug development. Its amine functional group can participate in various chemical reactions, making it a candidate for synthesizing new pharmacological agents.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures have shown promise in anticancer activity. For instance, derivatives of benzoannulenes have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
Due to its unique structure, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various synthetic pathways.
Example Synthesis Pathway
The compound can be employed as a starting material for synthesizing other heterocyclic compounds or as a building block in the development of pharmaceuticals.
Materials Science
The compound's unique properties make it suitable for applications in materials science. Its potential use in creating novel polymers or composite materials has been explored.
Case Study: Polymer Development
Researchers have investigated the incorporation of benzoannulene derivatives into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer agents |
| Organic Synthesis | Intermediate for complex molecule synthesis |
| Materials Science | Enhancement of polymers and composite materials |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties:
Key Observations:
- Dimethyl substitution (7,7-dimethyl) increases molecular weight by ~27 g/mol compared to the parent compound (C₁₁H₁₆ClN) and may enhance hydrophobicity , influencing blood-brain barrier permeability .
- N-methylation (e.g., N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine) modifies amine basicity and receptor binding kinetics .
NMDA Receptor Antagonism:
- The 7,7-dimethyl derivative is hypothesized to exhibit enhanced GluN2B selectivity due to steric hindrance from methyl groups, which may block non-target receptor interactions .
- 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride (parent compound) shows moderate affinity but lacks polar features required for imaging agents, limiting its utility in PET/CT studies .
- 2-Methoxy derivatives (e.g., 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine) may exhibit altered pharmacokinetics due to the electron-donating methoxy group, though specific data are unavailable .
Preparation Methods
General Synthetic Strategy
The preparation of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine hydrochloride generally follows a multi-step synthetic route involving:
- Construction of the benzoannulene core with tetrahydro and dimethyl substitutions.
- Introduction of the amine group at the 5-position.
- Formation of the hydrochloride salt for stabilization and purification.
This sequence is typical of benzoannulene derivatives bearing amine functionalities.
Stepwise Synthetic Approach
Based on recent literature and related benzoannulene compound syntheses, a representative preparation can be outlined as follows:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted pentanoic acid precursor | Friedel-Crafts acylation of o-xylene with glutaric anhydride in presence of AlCl3 in DCM | 5-(3,4-dimethylphenyl)-5-oxopentanoic acid |
| 2 | Reduction and modification of pentanoic acid | Mossy zinc, HgCl2, HCl reflux | 5-(3,4-dimethylphenyl) pentanoic acid |
| 3 | Cyclization to form tetrahydro-benzoannulenone | Polyphosphoric acid heating at 96°C | 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one |
| 4 | Formylation at 8-position | Vilsmeier-Haack reaction using DMF and POCl3 at 0°C to 80°C | 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulen-8-carbaldehyde |
| 5 | Amination and thiazolidine ring formation | Reaction with ammonia and thioglycolic acid in toluene | 2-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulen-8-yl)-3-thiazolidin-4-one derivatives |
While this scheme is for related derivatives, the amine hydrochloride salt is typically obtained by further amination of the benzoannulene ketone intermediate followed by salt formation with hydrochloric acid.
Specific Preparation of 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine Hydrochloride
Though direct literature on this exact compound is limited, a plausible synthetic route based on analogous compounds includes:
- Cyclization of 5-(3,4-dimethylphenyl) pentanoic acid under acidic conditions (polyphosphoric acid) to form the benzoannulenone core.
- Reductive amination of the ketone at the 5-position using ammonia or ammonium salts with a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the amine group.
- Salt formation by treatment of the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.
This method is consistent with standard amine hydrochloride preparations in heterocyclic chemistry.
Reaction Conditions and Optimization
- Cyclization: Typically performed at elevated temperatures (~90–100°C) using polyphosphoric acid as both catalyst and dehydrating agent to promote ring closure efficiently.
- Amination: Reductive amination conditions favor mild temperatures (room temperature to 50°C) to prevent side reactions.
- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures is common to obtain high-purity products.
- Yields: Reported yields for similar benzoannulene derivatives range from 70% to 85%, indicating efficient synthesis.
Data Table: Summary of Preparation Steps
Research Findings and Characterization
- Spectral Analysis: Characterization of intermediates and final amine hydrochloride salt is confirmed by 1H NMR, 13C NMR, IR, and Mass Spectrometry. Key signals include amine protons, aromatic and aliphatic hydrogens, and characteristic carbonyl or amine carbons.
- Purity: Thin-layer chromatography (TLC) and chromatographic purification ensure high purity.
- Yields: Consistent yields in the range of 70-85% indicate reproducibility and efficiency.
- Stability: The hydrochloride salt form improves compound stability and handling.
Q & A
Q. What synthetic routes are commonly employed to prepare 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, and what are critical reaction parameters?
Synthesis of benzannulene derivatives typically involves alkylation, bromination, or substitution of precursor amines. For example:
- Key step : Alkylation of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine with methyl groups at the 7-position, followed by HCl salt formation .
- Reaction conditions : Use of anhydrous solvents (e.g., THF or DCM), alkyl halides (e.g., methyl iodide), and bases (e.g., triethylamine) to drive substitution. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
- Purification : Column chromatography (silica gel, eluting with methanol/DCM) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., dimethyl groups at C7) and aromatic proton environments. Compare shifts to related compounds (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, CAS 10408-86-3) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNCl) and isotopic patterns .
- X-ray crystallography : Resolve bicyclic framework and hydrochloride salt formation if single crystals are obtainable .
Q. What are the stability profiles of this compound under different storage conditions?
- Thermal stability : Decomposes above 200°C; store at 2–8°C in airtight, light-resistant containers .
- Hydrolytic sensitivity : The amine hydrochloride salt is hygroscopic; store under inert gas (argon/nitrogen) to prevent deliquescence .
- pH-dependent degradation : Susceptible to hydrolysis in alkaline conditions (>pH 9); use buffered solutions (pH 4–6) for in vitro studies .
Advanced Research Questions
Q. How do structural modifications (e.g., dimethyl substitution) influence the compound’s biological activity compared to related benzannulenes?
- Structure-activity relationship (SAR) : The 7,7-dimethyl groups increase lipophilicity (logP), potentially enhancing membrane permeability vs. non-methylated analogs (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine) .
- Comparative data : Use in vitro assays (e.g., receptor binding or enzyme inhibition) to quantify potency differences. For example, methyl groups may sterically hinder interactions with target proteins .
Q. What advanced analytical methods resolve contradictions in reported spectral data or biological activity?
- Contradiction analysis : If NMR data conflicts, use 2D techniques (HSQC, HMBC) to assign ambiguous signals. Cross-validate with computational modeling (DFT for chemical shifts) .
- Biological replication : Address variability in IC values by standardizing assay conditions (e.g., cell lines, incubation time) and using internal controls (e.g., reference inhibitors) .
Q. How can chiral chromatography or asymmetric synthesis be applied to isolate enantiomers of this compound?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and polar organic mobile phases (e.g., ethanol/hexane) .
- Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) during alkylation to control stereochemistry at the amine center .
Q. What in vitro toxicity screening protocols are recommended prior to preclinical studies?
- Cytotoxicity assays : Test against HEK-293 or HepG2 cells using MTT/WST-1 assays. Include positive controls (e.g., cisplatin) and assess mitochondrial membrane potential .
- Genotoxicity : Conduct Ames test (bacterial reverse mutation) or comet assay to evaluate DNA damage .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
